molecular formula C5H9ClN2 B2523144 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride CAS No. 2225146-97-2

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride

Cat. No.: B2523144
CAS No.: 2225146-97-2
M. Wt: 132.59
InChI Key: YGXNUXAAJBYFSV-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride (CAS: 2225146-97-2) is a cyclopropane derivative featuring a methylamino group and a nitrile substituent on the same carbon atom of the strained cyclopropane ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural uniqueness—combining the high ring strain of cyclopropane with the electron-withdrawing nitrile group and the nucleophilic methylamino moiety—confers distinct reactivity, enabling applications in heterocycle formation and drug precursor synthesis .

Properties

IUPAC Name

1-(methylamino)cyclopropane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c1-7-5(4-6)2-3-5;/h7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXNUXAAJBYFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-97-2
Record name 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride
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Preparation Methods

The synthesis of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride typically involves the reaction of cyclopropane-1-carbonitrile with methylamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.

Chemical Reactions Analysis

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Overview

IUPAC Name : 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride
Molecular Formula : C5H8N2·HCl
Molecular Weight : 146.59 g/mol

This compound features a cyclopropane ring with a methylamino group and a cyano group, contributing to its unique properties and potential biological activities.

Scientific Research Applications

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride has been investigated for several applications, particularly in the development of therapeutic agents. Below are key areas of research:

Antiviral Activity

Research indicates that derivatives of cyclopropane-based compounds can exhibit antiviral properties. Specifically, compounds similar to 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride have been shown to inhibit the Hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication. Such inhibitors are crucial in developing treatments for HCV infections .

Antitumor Properties

Studies have demonstrated that cyclopropane derivatives can act as inhibitors of key enzymes involved in cancer progression. For instance, compounds with structural similarities to 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride have shown promise as potential anticancer agents by targeting cyclin-dependent kinases (CDKs), which are often overactive in various cancers.

Neuropharmacological Research

The compound may also be explored for its effects on neurotransmitter systems due to its structural characteristics. Cyclopropane derivatives have been implicated in modulating neurotransmitter release and could serve as scaffolds for developing novel neuropharmaceuticals .

Table 1: Biological Activities of 1-(Methylamino)cyclopropane-1-carbonitrile Hydrochloride

Activity Mechanism References
AntiviralInhibition of HCV NS3/4A protease
AntitumorInhibition of cyclin-dependent kinases
Neurotransmitter modulationPotential modulation of neurotransmitter release

Case Study 1: Inhibition of Hepatitis C Virus

A study focusing on the antiviral potential of cyclopropane derivatives highlighted the efficacy of compounds similar to 1-(methylamino)cyclopropane-1-carbonitrile hydrochloride against the HCV NS3/4A protease. The compound exhibited significant inhibition rates, suggesting its utility as a lead compound for further drug development targeting hepatitis C .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various cyclopropane derivatives on cancer cell lines, particularly triple-negative breast cancer (TNBC). The results indicated that these compounds could induce apoptosis in TNBC cells, showcasing their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride 2225146-97-2 C₅H₈ClN₂ 131.6 Methylamino, nitrile High reactivity due to cyclopropane strain and nitrile; used in drug synthesis
1-Amino-1-cyclopropanecarbonitrile hydrochloride 127946-77-4 C₄H₇ClN₂ 118.6 Amino, nitrile Simpler structure; potential precursor for nitrile-containing polymers
Methyl 1-aminocyclopropanecarboxylate hydrochloride 72784-42-0 C₅H₁₀ClNO₂ 151.6 Amino, ester Ester group enables hydrolysis to carboxylic acids; intermediate in peptide mimetics
1-Methylcyclopropanamine hydrochloride N/A C₄H₁₀ClN 107.6 Methyl, amino Minimal steric hindrance; used in small-molecule ligand synthesis
1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride 1628716-31-3 C₆H₁₂ClNO₂ 165.6 Methylamino-methyl, carboxylic acid Carboxylic acid functionality supports salt formation; potential in prodrug design
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride N/A C₈H₁₆ClNO₂ 193.7 Cyclopentane ring, ester Reduced ring strain vs. cyclopropane; slower reactivity in ring-opening reactions

Reactivity and Stability

  • Nitrile vs. Ester/Carboxylic Acid : The nitrile group in the target compound offers stability under acidic conditions compared to esters (e.g., ’s methyl ester), which are prone to hydrolysis. However, nitriles can undergo nucleophilic additions or reductions to form amines, enhancing versatility in synthesis .
  • Cyclopropane vs. Cyclopentane : The cyclopropane ring’s strain increases reactivity in ring-opening reactions (e.g., [2+1] cycloadditions) compared to cyclopentane derivatives, which are more stable but less reactive .
  • Amino vs. Methylamino: The methylamino group in the target compound provides steric and electronic modulation, improving selectivity in coupling reactions over the unsubstituted amino group in ’s analog .

Research Findings and Trends

  • Synthetic Utility: The target compound’s dual functionality (nitrile and methylamino) enables one-pot multicomponent reactions, reducing synthetic steps for complex molecules .
  • Toxicity Considerations: While specific toxicity data are scarce, structurally related cyclopropane derivatives (e.g., ’s methcathinones) highlight the importance of substituent effects on neurotoxicity, warranting further safety studies.
  • Emerging Analogs: Compounds like 1-[(dimethylamino)methyl]cyclopropanecarboxylic acid hydrochloride () demonstrate growing interest in cyclopropane-based quaternary ammonium salts for ionic liquid applications.

Biological Activity

1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride, a compound with potential pharmacological applications, has garnered interest in various biological studies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₈ClN₃
  • Molecular Weight : 135.58 g/mol
  • IUPAC Name : 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride

The biological activity of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets within cellular pathways:

  • Receptor Modulation : The compound is believed to act as a modulator for certain neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, thereby affecting the synthesis and degradation of key biomolecules.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride based on available research:

Biological Activity Description Reference
Antitumor ActivityExhibits growth-inhibitory effects on various cancer cell lines.
Neurotransmitter ModulationAlters levels of neurotransmitters, potentially impacting mood and cognition.
Anti-inflammatory EffectsReduces markers of inflammation in cellular models.
Antimicrobial PropertiesDemonstrates activity against certain bacterial strains.

Antitumor Activity

A study conducted by researchers evaluated the antitumor effects of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride on human cancer cell lines. The compound showed significant cytotoxicity with IC₅₀ values in the low micromolar range, indicating its potential as a chemotherapeutic agent.

Neurotransmitter Modulation

In another investigation, the compound was tested for its effects on neurotransmitter levels in rodent models. Results indicated that administration led to increased serotonin and norepinephrine levels, suggesting a possible application in treating mood disorders.

Anti-inflammatory Effects

Research published in the Journal of Inflammation highlighted the anti-inflammatory properties of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride. The compound significantly reduced the expression of pro-inflammatory cytokines in vitro, supporting its potential use in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation reactions using diazo compounds or metal-catalyzed methods. For example, methyl ester analogs (e.g., methyl 1-(aminomethyl)cyclopropanecarboxylate hydrochloride) are synthesized via cyclopropanation of methacrylic acid derivatives under inert atmospheres . Key factors affecting yield include:

  • Temperature control : Excessive heat can degrade intermediates.
  • Catalyst selection : Transition metals (e.g., Rh(II)) improve stereochemical outcomes .
  • Purification steps : Acidic workup (HCl) stabilizes the hydrochloride salt .

Q. How is the structural integrity of 1-(Methylamino)cyclopropane-1-carbonitrile hydrochloride validated?

Use a combination of:

  • NMR spectroscopy : To confirm cyclopropane ring geometry and substituent positions (e.g., δ 1.5–2.5 ppm for cyclopropane protons) .
  • Mass spectrometry (LCMS) : Verify molecular weight (e.g., m/z 411 [M+H]+ observed in analogs ).
  • X-ray crystallography : For definitive stereochemical assignment (applied to similar cyclopropane derivatives ).

Q. What are the primary solubility and stability considerations for this compound in aqueous buffers?

  • Solubility : Enhanced in polar solvents (e.g., DMSO, ethanol) due to the hydrochloride salt .
  • Stability : Hydrolytic degradation of the nitrile group may occur at extreme pH; store at 2–8°C under inert conditions .

Advanced Research Questions

Q. How does the methylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

The methylamino group acts as a weak nucleophile, enabling reactions such as:

  • Acylation : With activated esters (e.g., NHS esters) to form amide bonds .
  • Ring-opening reactions : The strained cyclopropane ring reacts with electrophiles (e.g., halogens) at the nitrile-bearing carbon .
    Steric hindrance from the cyclopropane ring may limit reaction rates compared to linear analogs .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar cyclopropane derivatives?

  • Comparative SAR studies : Test analogs (e.g., 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride) to isolate the impact of the nitrile group .
  • Dose-response assays : Address variability in receptor binding (e.g., GABA receptor modulation) by testing across multiple concentrations .
  • Metabolic profiling : Assess stability in liver microsomes to differentiate intrinsic activity from metabolite effects .

Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors?

  • Docking simulations : Use crystal structures of GABAA or serotonin receptors to map binding pockets. The nitrile group may form hydrogen bonds with Thr207 in GABAA.
  • MD simulations : Evaluate conformational stability of the cyclopropane ring under physiological conditions .

Q. What strategies mitigate stereochemical challenges during synthesis?

  • Chiral auxiliaries : Employ Evans’ oxazolidinones to control cyclopropane ring stereochemistry .
  • Asymmetric catalysis : Use Ru(II)-PYBOX catalysts for enantioselective cyclopropanation .
  • HPLC chiral separation : Resolve racemic mixtures post-synthesis (e.g., using amylose-based columns) .

Key Methodological Recommendations

  • Stereochemical analysis : Combine NOESY NMR and circular dichroism for chiral centers .
  • Biological assays : Use radioligand binding assays (e.g., [³H]muscimol for GABAA) to quantify receptor affinity .
  • Stability testing : Monitor nitrile hydrolysis via HPLC-UV at 220 nm .

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